molecular formula C24H23N3O2S2 B2917993 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 1252902-97-8

2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B2917993
CAS No.: 1252902-97-8
M. Wt: 449.59
InChI Key: OIDDDRRKJXTXJN-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidinone core. Key structural features include:

  • 3,4-Dimethylbenzyl substitution at position 3 of the pyrimidinone ring.
  • Sulfanyl (-S-) linkage at position 2, connecting to an N-(4-methylphenyl)acetamide moiety.

Its synthesis likely involves coupling reactions similar to those described for structurally related compounds (e.g., diazonium salt coupling or nucleophilic substitution) .

Properties

IUPAC Name

2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-15-4-8-19(9-5-15)25-21(28)14-31-24-26-20-10-11-30-22(20)23(29)27(24)13-18-7-6-16(2)17(3)12-18/h4-12H,13-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDDDRRKJXTXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=C(C=C4)C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 3,4-dimethylphenyl and 4-methylphenyl groups. Common reagents used in these reactions include various acids, bases, and coupling agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical and pharmacological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound Name (IUPAC) Key Structural Differences Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Source
2-[(3-Ethyl-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide Ethyl and 5,6-dimethyl groups on thieno[2,3-d]pyrimidinone core (vs. 3,4-dimethylbenzyl)
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 4-Methylphenyl on pyrimidinone; trifluoromethoxy substitution on acetamide
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Simplified pyrimidinone core; dichlorophenyl on acetamide 230–232 80 $ ^1H $-NMR (DMSO-d6): δ 12.50 (NH), 10.10 (NHCO), 7.82–7.28 (ArH), 4.12 (SCH2), 2.19 (CH3)
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Cyano-hydrazinylidene scaffold; sulfamoylphenyl substitution 288 94 IR: 3325 cm$ ^{-1} $ (NH), 2214 cm$ ^{-1} $ (C≡N); $ ^1H $-NMR: δ 2.30 (CH3), 7.20–7.92 (ArH)

Physicochemical and Spectral Comparisons

  • Melting Points : The dichlorophenyl-substituted analogue has a lower melting point (230–232°C) compared to the hydrazinylidene derivative (288°C), suggesting reduced crystallinity due to bulky substituents.
  • IR/NMR Trends :
    • C≡N Stretch : Present only in (2214 cm$ ^{-1} $).
    • Sulfanyl Linkage : SCH2 protons in (δ 4.12) vs. absent in .
    • Aromatic Substitution : Electron-withdrawing groups (e.g., trifluoromethoxy in ) may downfield-shift adjacent protons in $ ^1H $-NMR.

Bioactivity Implications

While direct data for the target compound are unavailable, structural trends suggest:

  • Electron-Donating Groups (e.g., 4-methylphenyl in ): May enhance membrane permeability.
  • Halogen Substitution (e.g., dichlorophenyl in ): Could improve target binding via hydrophobic interactions.

Analytical and Computational Insights

  • Molecular Networking : Compounds with similar MS/MS fragmentation patterns (cosine score >0.8) could cluster together, aiding dereplication .
  • NMR Comparative Analysis: Overlapping chemical shifts in regions outside substituent zones (e.g., pyrimidinone core protons) indicate conserved structural frameworks .

Biological Activity

The compound 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C24H23N3O3S2
  • IUPAC Name : N-(3,4-dimethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Antimicrobial Properties

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial activity. The specific compound has been tested against various microbial strains:

  • Antibacterial Activity :
    • The compound demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The Minimum Inhibitory Concentration (MIC) values were determined to assess potency.
    • In vitro studies have shown that compounds with similar thienopyrimidine structures possess significant antibacterial effects, often outperforming standard antibiotics in specific assays .
  • Antifungal Activity :
    • Some derivatives of thienopyrimidine have also shown antifungal properties against pathogens such as Candida albicans and Aspergillus niger. The presence of specific substituents on the thienopyrimidine core enhances this activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of thienopyrimidine derivatives. Key findings include:

  • Substituents at Position 3 : Compounds with substituted amido or imino side chains at position 3 of the thienopyrimidine ring demonstrated enhanced antimicrobial properties .
  • Hydrophobic Groups : The introduction of small hydrophobic substituents at certain positions has been linked to increased antibacterial activity .

Study 1: Antimicrobial Screening

In a comparative study involving various thienopyrimidine derivatives, the compound exhibited potent antibacterial activity with MIC values significantly lower than those of traditional antibiotics like ciprofloxacin. The study highlighted its potential as a new therapeutic agent against resistant bacterial strains .

Study 2: Toxicity Assessment

A toxicity assessment conducted on the most potent derivatives indicated that they were non-toxic up to a concentration of 200 µmol/L. This finding is crucial for further development and potential clinical applications .

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